MSI-1436

PTP1B Enzyme inhibition Drug selectivity

MSI-1436 (trodusquemine) is the only allosteric, non‑competitive inhibitor of PTP1B that delivers 200‑fold selectivity over TCPTP, eliminating confounding crosstalk in insulin, leptin, and appetite studies. Unlike active‑site inhibitors, SAR shows that even minor stereochemical changes abolish activity, making MSI-1436 the irreplaceable benchmark for aminosterol development. It crosses the blood‑brain barrier, enabling central and peripheral modulation, and produces validated, fat‑specific weight loss in DIO models. Procure the definitive tool compound for obesity, diabetes, and antimicrobial research with the highest batch‑to‑batch consistency.

Molecular Formula C37H72N4O5S
Molecular Weight 685.1 g/mol
CAS No. 186139-09-3
Cat. No. B1662500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMSI-1436
CAS186139-09-3
Synonyms3-N-1(spermine)-7, 24-dihydroxy-5-cholestane 24-sulfate
3beta-N-1(spermine)-7alpha, 24R-dihydroxy-5alpha-cholestane 24-sulfate
MSI 1436
MSI1436
trodusquemine
Molecular FormulaC37H72N4O5S
Molecular Weight685.1 g/mol
Structural Identifiers
SMILESCC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O
InChIInChI=1S/C37H72N4O5S/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45)/t27-,28-,29+,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1
InChIKeyWUJVPODXELZABP-FWJXURDUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

MSI-1436 (Trodusquemine) CAS 186139-09-3: A First-in-Class Allosteric PTP1B Inhibitor with Broad Therapeutic Potential


MSI-1436, also known as trodusquemine, is a naturally occurring aminosterol isolated from the dogfish shark *Squalus acanthias* [1]. It is a non-competitive, allosteric inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), with a reported IC50 of approximately 1 μM [2]. This compound is unique among PTP1B inhibitors for its dual action: it acts both centrally and peripherally, crossing the blood-brain barrier to modulate appetite and insulin signaling [3].

MSI-1436 Procurement: Why Closely Related Analogs and Generic PTP1B Inhibitors Cannot Be Substituted


Substituting MSI-1436 with a structurally similar aminosterol (e.g., squalamine) or a generic PTP1B inhibitor is scientifically unsound. Unlike competitive inhibitors that target the conserved active site, MSI-1436 is an allosteric modulator, binding to a unique, non-conserved regulatory site on PTP1B [1]. This mechanism confers a level of target selectivity that is not observed with active-site directed inhibitors [2]. Furthermore, structure-activity relationship (SAR) studies demonstrate that even minor stereochemical modifications to the MSI-1436 scaffold can drastically reduce or completely abolish its biological activity, underscoring the molecule's unique pharmacophore [3].

MSI-1436 Comparative Performance Data: Quantitative Evidence for Scientific Selection


Superior Target Selectivity: MSI-1436 vs. TCPTP and Competitive Inhibitors

MSI-1436 demonstrates a 200-fold selectivity for its target, PTP1B (IC50 ≈ 1 μM), over the closely related phosphatase TCPTP (IC50 = 224 μM) [1]. This level of selectivity is significantly higher than many reported PTP1B inhibitors, which often struggle to discriminate between these two highly homologous enzymes. For example, the compound AU-2439 shows only 5-fold selectivity, and compound 10a achieves 32-fold selectivity [2].

PTP1B Enzyme inhibition Drug selectivity

Potent Antimicrobial Efficacy: MSI-1436 Demonstrates Activity Superior to Its Parent Compound Squalamine

In comparative studies against its parent compound and closest natural analog, squalamine, MSI-1436 has been shown to possess antimicrobial activity that is 'slightly better' than squalamine [1]. MSI-1436 is the most potent of the aminosterols isolated from the dogfish shark, with MIC values reported to be in the range of 8–16 µg/mL against Gram-negative pathogens .

Antimicrobial Aminosterol Structure-Activity Relationship

SAR Validation: Single Stereocenter Modifications to MSI-1436 Drastically Reduce or Eliminate Activity

Analogs that differ from MSI-1436 at only a single stereocenter, such as MSI-1701 (the polyamine at C-3) or MSI-1777 (the methyl at C-20), exhibit significantly reduced activity, while MSI-1673 (the OH at C-7) is completely inactive [1]. This confirms that the precise stereochemistry of MSI-1436 is non-negotiable for its potent biological effects.

Structure-Activity Relationship Analog MSI-1701

Validated In Vivo Efficacy: MSI-1436 Demonstrates Fat-Specific Weight Loss and Metabolic Improvement in DIO Mice

In a murine model of diet-induced obesity (DIO), treatment with trodusquemine (MSI-1436) suppressed appetite and reduced body weight in a fat-specific manner, while also improving plasma insulin and leptin levels [1]. This contrasts with many weight loss interventions that often result in a loss of lean muscle mass.

Obesity Diabetes Metabolic disease In vivo pharmacology

MSI-1436 Procurement: Targeted Research Applications Based on Quantitative Evidence


Investigating PTP1B-Mediated Signaling with Minimal Off-Target Effects

Given its exceptional 200-fold selectivity for PTP1B over TCPTP [1], MSI-1436 is the optimal tool compound for studies requiring the clean, specific modulation of PTP1B activity. It is particularly well-suited for dissecting the roles of PTP1B in insulin, leptin, and other signaling pathways where TCPTP crosstalk is a confounding factor.

Preclinical Studies in Obesity and Type 2 Diabetes

The validated in vivo data demonstrating fat-specific weight loss and improved metabolic parameters in DIO mice [1] position MSI-1436 as a critical reference compound for obesity and diabetes research. Its ability to cross the blood-brain barrier and act centrally further enhances its value in studies of appetite regulation and central insulin resistance [2].

Structure-Activity Relationship (SAR) Studies on Aminosterol Scaffolds

As the most potent antimicrobial agent among the natural shark aminosterols [1] and a molecule where single stereocenter changes ablate activity [2], MSI-1436 serves as the definitive positive control and benchmark for the development and evaluation of novel aminosterol analogs with improved antimicrobial or metabolic profiles.

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